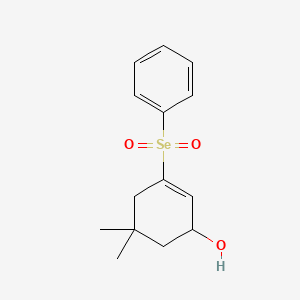
3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol is an organic compound that features a benzeneselenonyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol typically involves the reaction of benzeneselenol with a suitable cyclohexene derivative under controlled conditions. One common method is the nucleophilic addition of benzeneselenol to a cyclohexene oxide, followed by oxidation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The benzeneselenonyl group can be further oxidized to form selenoxides.
Reduction: Reduction reactions can convert the selenonyl group back to benzeneselenol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Benzeneselenol derivatives.
Substitution: Various substituted benzeneselenonyl compounds.
Scientific Research Applications
3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenoethers and selenoesters.
Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzeneselenonyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Benzeneselenol: A simpler compound with similar reactivity but lacking the cyclohexene ring.
Selenocysteine: An amino acid containing selenium, with biological significance.
Selenomethionine: Another selenium-containing amino acid, used in protein synthesis.
Uniqueness
3-(Benzeneselenonyl)-5,5-dimethylcyclohex-2-en-1-ol is unique due to the combination of the benzeneselenonyl group and the cyclohexene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
79681-34-8 |
|---|---|
Molecular Formula |
C14H18O3Se |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
5,5-dimethyl-3-phenylselenonylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C14H18O3Se/c1-14(2)9-11(15)8-13(10-14)18(16,17)12-6-4-3-5-7-12/h3-8,11,15H,9-10H2,1-2H3 |
InChI Key |
ZHDBXAUTBYRINR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C=C(C1)[Se](=O)(=O)C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















